4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
Description
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride is a synthetic small molecule featuring a piperidine backbone substituted with a methylidene-linked 5-methyl-1,2-oxazole moiety.
Key structural attributes include:
- Piperidine core: A six-membered saturated ring with one nitrogen atom, commonly found in pharmaceuticals due to its conformational flexibility and bioavailability.
- 5-Methyl-1,2-oxazole substituent: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, which enhances electronic and steric properties for receptor interactions.
- Methylidene linker: A CH₂ group connecting the oxazole and piperidine, influencing molecular rigidity and spatial orientation.
Properties
IUPAC Name |
5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBUZIOWNJKOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride typically involves the reaction of 5-methyl-1,2-oxazole-3-carbaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride involves its interaction with specific molecular targets. The oxazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s binding affinity and stability, making it a potent bioactive agent. The exact pathways and targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Oxazole Motifs
(a) 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine Hydrochloride
- Structure : Combines a fused oxazolo-pyridine system with a piperidine-4-amine group.
- Key Differences: The fused bicyclic system (oxazolo-pyridine) introduces aromaticity and planar geometry, contrasting with the monocyclic 1,2-oxazole in the target compound. This likely alters receptor-binding specificity and solubility .
- Applications : Used in medicinal chemistry for kinase inhibition or GPCR modulation.
(b) N-(2-Hydroxymethylene-3,11-dioxoolean-12-en-30-yl)-piperidine Derivatives
- Structure: Piperidine linked to a triterpenoid backbone via a hydroxymethylene group.
- Key Differences: The triterpenoid moiety confers lipophilicity and steroid-mimetic properties, enabling membrane penetration and interactions with nuclear receptors. The absence of an oxazole ring reduces electronic complexity compared to the target compound .
- Synthetic Yields : ~70–72% via oxalyl chloride-mediated coupling, similar to methods used for oxazole-piperidine hybrids .
Pharmacological Comparators
(a) SB-224289 (5-Methyl-1,2,4-oxadiazole Derivative)
- Structure : Contains a 5-methyl-1,2,4-oxadiazole ring linked to a piperidine-spiroindole system.
- Key Differences: The 1,2,4-oxadiazole ring (vs. SB-224289 is a selective 5-HT₁B receptor antagonist, suggesting that oxazole/oxadiazole-piperidine hybrids may target serotonin receptors .
- Activity: IC₅₀ values in nanomolar ranges for 5-HT₁B, highlighting the importance of heterocyclic substituents in receptor affinity .
(b) Ligand L1 (4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)
- Structure : Features a sulfonamide-linked 5-methyl-1,2-oxazole and Schiff base.
- Key Differences : The sulfonamide group enhances solubility and acidity (pKa ~6–7), while the Schiff base allows for pH-dependent conformational changes.
- Cytotoxic Activity : Exhibits IC₅₀ = 12 µM against MDA-MB-231 breast cancer cells, outperforming analogs with thiazole or pyridine substituents .
Table 1: Comparative Data for Selected Compounds
*Estimated based on analogous structures in and .
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthetic Accessibility : Oxazole-piperidine hybrids are typically synthesized via condensation or coupling reactions (e.g., oxalyl chloride-mediated steps) with yields >70% .
- Biological Relevance : The 5-methyl-1,2-oxazole group enhances cytotoxicity and receptor selectivity, as seen in Ligand L1 and SB-224289 .
- Structural Optimization : Substituting the oxazole with oxadiazole (SB-224289) or sulfonamide (L1) modulates bioavailability and target engagement.
Biological Activity
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride (CAS: 1394042-22-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H15ClN2O
- Molar Mass : 214.69 g/mol
- Structure : The compound features a piperidine ring substituted with a 5-methyl-1,2-oxazole moiety.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
- Compounds with similar oxazole and piperidine structures have shown significant anticancer properties. For instance, derivatives of oxadiazole have been reported to exhibit cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
- Research indicates that oxazole-containing compounds possess antimicrobial activity. Studies have demonstrated that such compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes . The specific activity of this compound against various pathogens remains to be fully characterized.
3. Enzyme Inhibition
- The compound may exhibit enzyme inhibitory effects similar to other piperidine derivatives. For example, piperidine-based compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A study investigated the cytotoxic effects of a series of oxazole derivatives on cancer cell lines. The results indicated that specific modifications to the oxazole ring enhanced anticancer activity, suggesting that this compound may also possess similar potential due to its structural characteristics .
Case Study 2: Antimicrobial Testing
In vitro testing of related piperidine compounds showed promising results against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential efficacy in antimicrobial applications .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride?
- Answer : Synthesis typically involves multi-step reactions, including condensation of 5-methyl-1,2-oxazole-3-carbaldehyde with piperidine followed by hydrochloride salt formation. Key steps require precise control of reaction conditions (e.g., anhydrous environment, temperature <60°C) to avoid side reactions like oxidation or hydrolysis . Analytical validation via HPLC (≥95% purity) and NMR (e.g., confirmation of imine bond formation at δ 8.2–8.5 ppm) is critical .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Store in airtight containers at –20°C, protected from light and moisture. Use inert atmospheres (e.g., nitrogen) during handling to prevent hygroscopic degradation. Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions . Safety protocols mandate PPE (gloves, lab coat, goggles) and fume hoods for dust control .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer : Use 1H/13C NMR to confirm structural motifs (e.g., oxazole proton signals at δ 6.5–7.0 ppm, piperidine methylene at δ 2.5–3.0 ppm). FTIR identifies functional groups (C=N stretch ~1600 cm⁻¹, HCl salt N–H ~2500 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+ ~253 m/z) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding solvent selection (e.g., DMF vs. THF) and catalyst design. Machine learning algorithms analyze experimental datasets to prioritize high-yield conditions (e.g., 72-hour reflux vs. microwave-assisted synthesis) . ICReDD’s integrated computational-experimental workflows reduce trial-and-error inefficiencies .
Q. What mechanisms underlie the biological activity of analogous piperidine-oxazole hybrids?
- Answer : Analogous compounds (e.g., triazole-piperidine derivatives) exhibit antimicrobial activity via enzyme inhibition (e.g., cytochrome P450). Structure-activity relationship (SAR) studies suggest substituent electronegativity (e.g., fluorine at R2) enhances membrane permeability. In vitro assays (MIC ≤2 µg/mL against S. aureus) validate efficacy .
Q. How should researchers address discrepancies in toxicity data across studies?
- Answer : Contradictory LD50 values (e.g., rodent studies reporting 150–300 mg/kg) may arise from purity variations or metabolic differences. Mitigation strategies:
- Validate batch purity via chromatography.
- Cross-reference toxicity databases (e.g., PubChem, EPA DSSTox) for harmonized classifications .
- Conduct species-specific in vivo assays with controlled dosing regimens .
Q. What are the best practices for scaling up synthesis while maintaining yield?
- Answer : Pilot-scale reactors (1–5 L) require optimized parameters:
- Temperature gradients : Gradual heating (2°C/min) prevents decomposition.
- Catalyst recycling : Immobilized catalysts (e.g., Pd/C) reduce costs.
- Process analytical technology (PAT) : Real-time HPLC monitoring adjusts feed rates dynamically .
Methodological Resources
- Synthesis Protocols : Refer to Methods in Organic Synthesis (2023) for step-by-step guidelines .
- Safety Compliance : Align with GHS standards (NITE, 2020) for hazard classification .
- Computational Tools : Use Gaussian 16 for DFT calculations; ICReDD’s open-access datasets for reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
